molecular formula C14H16N10O4 B14003093 ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate CAS No. 74290-49-6

ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate

Cat. No.: B14003093
CAS No.: 74290-49-6
M. Wt: 388.34 g/mol
InChI Key: HLDAAGCJOVXGNG-UHFFFAOYSA-N
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Description

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate is a complex organic compound with a molecular formula of C14H16N10O4 and a molecular weight of 388.34100 g/mol . This compound is characterized by its triazole and pyrazine rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate typically involves multi-step reactions starting from commercially available reagents. The synthetic route often includes the formation of the triazole and pyrazine rings through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . Additionally, it can interact with proteins involved in neuroprotection, such as ATF4 and NF-kB, to exert its effects .

Comparison with Similar Compounds

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of triazole and pyrazine rings, which confer unique biological and chemical properties.

Properties

CAS No.

74290-49-6

Molecular Formula

C14H16N10O4

Molecular Weight

388.34 g/mol

IUPAC Name

ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate

InChI

InChI=1S/C14H16N10O4/c1-3-27-13(25)9-11(21-23-19-9)17-7-5-15-6-8(16-7)18-12-10(20-24-22-12)14(26)28-4-2/h5-6H,3-4H2,1-2H3,(H4,16,17,18,19,20,21,22,23,24)

InChI Key

HLDAAGCJOVXGNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN=C1NC2=CN=CC(=N2)NC3=NNN=C3C(=O)OCC

Origin of Product

United States

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